REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[C:7]([CH3:20])=[CH:8][C:9](B3OC(C)(C)C(C)(C)O3)=[CH:10][C:5]=2[O:4][C:3]1=[O:21].[OH:22]O>C(O)(=O)C>[OH:22][C:9]1[CH:8]=[C:7]([CH3:20])[C:6]2[N:2]([CH3:1])[C:3](=[O:21])[O:4][C:5]=2[CH:10]=1
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Name
|
3,4-dimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-benzoxazol-2-one
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Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CN1C(OC2=C1C(=CC(=C2)B2OC(C(O2)(C)C)(C)C)C)=O
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
OO
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Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried i
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC2=C(N(C(O2)=O)C)C(=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |